5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole
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Overview
Description
5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butylphenyl group and two methyl groups attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzoyl chloride with 3,4-dimethyl-1,2-diaminobenzene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation and reduction can lead to various oxazole derivatives with different functional groups.
Scientific Research Applications
5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the oxazole ring.
5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid: Contains a pyridine ring instead of an oxazole ring.
Butenafine: A synthetic benzylamine antifungal agent with a similar tert-butylphenyl group.
Uniqueness
5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is unique due to the presence of both the tert-butylphenyl group and the oxazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61314-46-3 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H19NO/c1-10-11(2)16-17-14(10)12-6-8-13(9-7-12)15(3,4)5/h6-9H,1-5H3 |
InChI Key |
MHZPBEUEFQCPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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